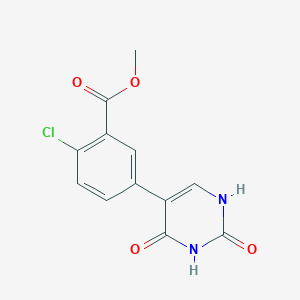
5-(4-Chloro-3-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-3-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine (also known as 5-CMC) is an organic compound belonging to the pyrimidine family. It is a colorless, crystalline solid with a melting point of 211°C. 5-CMC has a wide range of applications in the scientific and medical fields due to its unique properties. It has been studied for its potential to act as an anti-tumor agent and as a potential inhibitor of several enzymes involved in metabolic pathways. 5-CMC is also known to have anti-inflammatory and analgesic properties. Furthermore, it has been investigated for its potential use in the treatment of several diseases including cancer, diabetes, and Alzheimer’s disease.
作用机制
The exact mechanism of action of 5-CMC is not fully understood. However, it is thought to act by binding to certain receptors on the surface of cells, which in turn triggers a cascade of events that lead to the inhibition of certain enzymes involved in the production of prostaglandins and folate. Additionally, 5-CMC is thought to act as an anti-inflammatory agent by blocking the production of certain cytokines involved in the inflammatory response.
Biochemical and Physiological Effects
5-CMC has been studied for its potential to act as an anti-tumor agent and as an inhibitor of several enzymes involved in metabolic pathways. Additionally, it has been investigated for its potential to act as an anti-inflammatory agent. In animal studies, 5-CMC has been shown to reduce inflammation and pain in both acute and chronic models of inflammation. Furthermore, it has been shown to reduce the production of certain cytokines involved in the inflammatory response.
实验室实验的优点和局限性
The main advantages of using 5-CMC in laboratory experiments are its relatively low cost and ease of synthesis. Additionally, its high purity (95%) makes it an ideal choice for use in a variety of scientific research applications. However, it is important to note that 5-CMC is a highly potent compound and should be handled with caution. Additionally, due to its potential to act as an inhibitor of certain enzymes involved in metabolic pathways, it should only be used in experiments that are closely monitored and controlled.
未来方向
There are several potential future directions for the study of 5-CMC. One potential area of research is to further investigate its potential to act as an anti-tumor agent and as an inhibitor of certain enzymes involved in metabolic pathways. Additionally, further studies could be conducted to explore its potential to act as an anti-inflammatory agent and its potential to reduce the production of certain cytokines involved in the inflammatory response. Additionally, further research could be conducted to explore the potential of 5-CMC to act as a potent inhibitor of other enzymes involved in metabolic pathways. Finally, further studies could be conducted to explore the potential of 5-CMC to act as a potential therapeutic agent for the treatment of various diseases.
合成方法
The synthesis of 5-CMC is relatively straightforward and involves the reaction of 4-chloro-3-methoxycarbonylphenol with 2,4-dihydroxypyrimidine. This reaction is carried out in aqueous acetic acid at a temperature of about 120°C. The reaction takes approximately 3 hours to complete and yields a white crystalline solid with a purity of 95%.
科学研究应用
5-CMC has been investigated for its potential use in a variety of scientific research applications. It has been studied for its ability to inhibit the growth of certain types of cancer cells, as well as its potential to act as an anti-inflammatory agent. Additionally, 5-CMC has been investigated for its potential to act as a potent inhibitor of several enzymes involved in metabolic pathways. It has been studied for its potential to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Additionally, 5-CMC has been investigated for its potential to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the production of folate.
属性
IUPAC Name |
methyl 2-chloro-5-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-19-11(17)7-4-6(2-3-9(7)13)8-5-14-12(18)15-10(8)16/h2-5H,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNDEHBJNAZBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CNC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385971.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385987.png)

![(2,4)-Dihydroxy-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyrimidine, 95%](/img/structure/B6386007.png)





